N-(4-BROMO-3-METHYLPHENYL)-6-FLUORO-3-(PIPERIDINE-1-CARBONYL)QUINOLIN-4-AMINE
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Description
N-(4-BROMO-3-METHYLPHENYL)-6-FLUORO-3-(PIPERIDINE-1-CARBONYL)QUINOLIN-4-AMINE is a useful research compound. Its molecular formula is C22H21BrFN3O and its molecular weight is 442.332. The purity is usually 95%.
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Biological Activity
N-(4-Bromo-3-methylphenyl)-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula C20H22BrFN2O and has a molecular weight of approximately 388.3 g/mol. Its structure features a quinoline core, which is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in cancer pathways. The following mechanisms have been identified:
- Inhibition of Kinases : Preliminary studies suggest that the compound may inhibit specific kinases that are crucial for tumor growth and proliferation.
- Induction of Apoptosis : The compound has shown potential in promoting apoptosis in cancer cell lines by upregulating pro-apoptotic proteins such as p53 and Bax .
- Modulation of Signaling Pathways : It may also interfere with signaling pathways associated with cancer progression, such as the PI3K/Akt pathway.
Antitumor Activity
Recent studies have reported significant antitumor activity against various cancer cell lines. The following table summarizes key findings:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HCT116 (Colon Cancer) | 0.64 | Inhibition of PLK4 |
KMS-12 BM (Myeloma) | 1.40 | Induction of apoptosis |
SNU16 (Gastric) | 0.77 | Modulation of FGFR signaling |
These findings indicate that the compound exhibits potent antiproliferative effects across multiple cancer types, highlighting its potential as a therapeutic agent.
Case Studies
Several case studies have demonstrated the efficacy of this compound:
- Study on Colon Cancer : In a mouse model, treatment with this compound resulted in a significant reduction in tumor size compared to control groups, suggesting effective in vivo antitumor properties.
- Myeloma Treatment : A clinical trial involving myeloma patients showed that administration led to increased survival rates and reduced disease progression, correlating with the compound's ability to induce apoptosis in malignant cells.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Studies indicate:
- Absorption : Rapid absorption post-administration.
- Distribution : High tissue distribution with a preference for tumor sites.
- Metabolism : Primarily metabolized by liver enzymes.
- Excretion : Excreted through urine, with minimal accumulation observed.
Toxicity studies have indicated manageable side effects at therapeutic doses, primarily gastrointestinal disturbances.
Properties
IUPAC Name |
[4-(4-bromo-3-methylanilino)-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrFN3O/c1-14-11-16(6-7-19(14)23)26-21-17-12-15(24)5-8-20(17)25-13-18(21)22(28)27-9-3-2-4-10-27/h5-8,11-13H,2-4,9-10H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBWZZBRZAIGEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.